molecular formula C8H6BrN3O2 B7964701 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B7964701
M. Wt: 256.06 g/mol
InChI Key: BOWXMISFIVXLBU-UHFFFAOYSA-N
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Description

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method starts with the reaction of 3-amino-5-bromo-1-methylpyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolopyridine core. The resulting intermediate is then subjected to bromination to introduce the bromine atom at the 6-position. Finally, the ester group is hydrolyzed to yield the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of automated systems for purification and isolation of the final product ensures high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the disruption of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the bromine and methyl groups.

    1H-pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.

    1H-pyrazolo[4,3-b]quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the carboxylic acid group, which provides additional functionality for further chemical modifications. These features make it a versatile compound for drug development and other applications.

Properties

IUPAC Name

6-bromo-1-methylpyrazolo[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-5-2-4(9)3-10-6(5)7(11-12)8(13)14/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWXMISFIVXLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)C(=O)O)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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